molecular formula C26H22N4O3 B2990322 N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide CAS No. 1251611-60-5

N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

Cat. No.: B2990322
CAS No.: 1251611-60-5
M. Wt: 438.487
InChI Key: QITSHHWXLONAFW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a pyrimidine ring substituted with a piperidine group and a 4-bromophenyl moiety. Its synthesis likely involves coupling reactions to introduce the piperidine and bromophenyl groups onto the pyrimidine-benzamide scaffold, analogous to methods used for related pyrimidine derivatives .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-16-6-9-19(10-7-16)30-26(32)22-15-27-23-11-8-18(13-21(23)24(22)29-30)25(31)28-14-17-4-3-5-20(12-17)33-2/h3-13,15,29H,14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLOBMVQEUUKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-bromophenylamine, which is then reacted with 4-(2-piperidin-1-ylpyrimidin-5-yl)benzoic acid under appropriate conditions to form the desired benzamide compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features and Design

The compound’s structure is distinguished by its pyrimidine-benzamide hybrid system. Key comparisons include:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Pharmacophoric Features
N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide (Target) Benzamide-pyrimidine 4-Bromophenyl, piperidin-1-yl Piperidine (lipophilic), bromine (electron-withdrawing)
K22 [(Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide] Benzamide-propenyl 4-Bromophenyl, 4-hydroxypiperidin-1-yl Hydroxypiperidine (hydrogen bonding capability)
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine with aminomethyl 2-Fluorophenyl, 4-methoxyphenylaminomethyl, 6-methyl Methoxy (solubility-enhancing), fluorine (polar)

Key Observations :

  • The target compound and K22 share a 4-bromophenyl group, but K22 incorporates a hydroxypiperidine and a propenyl linker, which may enhance solubility and target engagement via hydrogen bonding .
  • The compound replaces bromine with fluorine and methoxy groups, favoring antibacterial/antifungal activity over antiviral effects .

Key Observations :

  • K22 demonstrates direct antiviral activity (EC50 = 5.5 μM), attributed to its hydroxypiperidine group’s ability to participate in target binding . The target compound’s piperidine group may favor blood-brain barrier penetration but lacks hydroxyl-mediated solubility.
  • The compound shows broad-spectrum antimicrobial activity, likely due to methoxy-fluorine synergism and aminomethyl flexibility .

Physicochemical and Crystallographic Properties

  • Crystal packing is expected to involve weak C–H⋯π interactions, similar to related pyrimidines .
  • K22 : The hydroxypiperidine group enhances polarity (cLogP ~3.5), while the propenyl linker may introduce conformational flexibility for target binding .
  • Compound : Methoxy and fluorine substituents reduce hydrophobicity (cLogP ~3.0). Intramolecular N–H⋯N hydrogen bonds stabilize a planar conformation, favoring crystal packing via C–H⋯O interactions .

Biological Activity

N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a bromophenyl moiety linked to a piperidinylpyrimidine core, which is critical for its biological activity. The structural formula can be represented as follows:

N 4 bromophenyl 4 2 piperidin 1 ylpyrimidin 5 yl benzamide\text{N 4 bromophenyl 4 2 piperidin 1 ylpyrimidin 5 yl benzamide}

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of key cellular pathways involved in cancer progression. Notably, they can induce apoptosis and cell cycle arrest in cancer cells.

Key Findings:

  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce G1/S phase arrest in hepatocellular carcinoma cells (HepG2), suggesting a mechanism involving the modulation of cyclins and cyclin-dependent kinases (CDKs) .
  • Apoptosis Induction : Compounds within this class have been observed to upregulate pro-apoptotic markers such as p53 and p21 while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHepG20.25Induces G1/S arrest, apoptosis via p53 pathway
Derivative AMCF70.15Inhibits CDK activity, promotes apoptosis
Derivative BA5490.30Activates AMPK pathway, inhibits cell proliferation

Case Study 1: Antitumor Activity in HepG2 Cells

In a study evaluating the antitumor potential of various benzamide derivatives, this compound demonstrated significant cytotoxicity against HepG2 cells with an IC50 value of 0.25 µM. The compound was shown to inhibit cyclin B1 and promote the expression of p21 and p53, leading to cell cycle arrest .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that the introduction of bromine at the para position of the phenyl ring enhances the compound's potency by improving binding affinity to target proteins involved in cell cycle regulation. Variations in the piperidine substituent also affected biological activity, highlighting the importance of structural modifications for optimizing efficacy .

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